Cas no 2172019-88-2 (2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde)

2,5-Dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde is a specialized organic compound featuring a thiophene core substituted with a sulfonyl and formyl group, along with methyl substituents. Its unique structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the sulfonyl group enhances reactivity and stability, while the aldehyde functionality allows for further derivatization through condensation or nucleophilic addition reactions. This compound is well-suited for applications requiring precise molecular modifications, offering synthetic flexibility and consistent performance in complex organic transformations. Its high purity and defined structure ensure reproducibility in research and industrial processes.
2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde structure
2172019-88-2 structure
Product Name:2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde
CAS No:2172019-88-2
MF:C10H14O3S2
MW:246.346360683441
CID:6099937
PubChem ID:165590340
Update Time:2025-10-31

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde
    • 2172019-88-2
    • EN300-1609770
    • Inchi: 1S/C10H14O3S2/c1-4-5-15(12,13)10-8(3)14-7(2)9(10)6-11/h6H,4-5H2,1-3H3
    • InChI Key: GHRQOSVXSNTTLF-UHFFFAOYSA-N
    • SMILES: S(CCC)(C1=C(C)SC(C)=C1C=O)(=O)=O

Computed Properties

  • Exact Mass: 246.03843665g/mol
  • Monoisotopic Mass: 246.03843665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 87.8Ų

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Additional information on 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde

Introduction to 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde (CAS No. 2172019-88-2)

2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde, identified by the CAS number 2172019-88-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of a formyl group and a sulfonyl substituent in its molecular structure endows it with unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The molecular structure of 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde consists of a thiophene core substituted with two methyl groups at the 2- and 5-positions, a propane-1-sulfonyl group at the 4-position, and a formyl group at the 3-position. This arrangement contributes to its reactivity and potential applications in organic synthesis. The formyl group, in particular, serves as a key functional handle for further derivatization, enabling the construction of more complex molecular architectures.

In recent years, thiophene derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise as intermediates in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. The sulfonyl group in 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde enhances its solubility and bioavailability, which are critical factors for pharmaceutical applications. Additionally, the methyl groups contribute to steric stabilization, influencing the compound's interactions with biological targets.

One of the most compelling aspects of 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents with enhanced efficacy and reduced side effects. For instance, studies have demonstrated that thiophene-based compounds can modulate enzyme activity and receptor binding, making them attractive candidates for drug development. The formyl group allows for further functionalization via condensation reactions, leading to the synthesis of heterocyclic scaffolds that exhibit significant pharmacological properties.

The synthesis of 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde involves multi-step organic transformations that highlight the compound's synthetic versatility. Common synthetic routes include sulfonylation of pre-formed thiophene derivatives followed by formylation at the desired position. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling scalable production of high-purity material. These synthetic strategies are crucial for ensuring that researchers have access to reliable starting materials for their investigations.

Recent research has also explored the applications of 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde in materials science. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors and conductive polymers. The presence of both electron-withdrawing and electron-donating groups in this compound enhances its potential as a component in optoelectronic devices. Such applications are particularly relevant in the development of next-generation technologies such as flexible electronics and organic photovoltaics.

The pharmacological potential of 2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde has been further investigated through computational modeling and experimental studies. Molecular docking simulations have revealed that this compound can interact with various biological targets with high affinity. These interactions suggest that it may possess anti-inflammatory, antimicrobial, or anticancer properties. Experimental validation through in vitro assays has supported these findings, demonstrating promising activity against several disease-related pathways.

In conclusion,2,5-dimethyl-4-(propane-1-sulfonyl)thiophene-3-carbaldehyde (CAS No. 2172019-88-2) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthetic chemistry, while its biological activities open new avenues for drug discovery. As research continues to uncover its properties and applications,this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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